Cas no 492-41-1 (L-(-)-Ephedrine)

L-(-)-Ephedrine structure
L-(-)-Ephedrine structure
Nome do Produto:L-(-)-Ephedrine
N.o CAS:492-41-1
MF:C9H13NO
MW:151.21
CID:37755
PubChem ID:10297

L-(-)-Ephedrine Propriedades químicas e físicas

Nomes e Identificadores

    • L-(-)-Ephedrine
    • (1R,2S)-2-Amino-1-phenyl-1-propanol
    • (1R,2S)-(-)-Norephedrine
    • (1R,2S)-2-amino-1-phenylpropan-1-ol
    • (1R,2S)-Norephedrine
    • ***
    • (-)-Norephedrin
    • (-)-Norephedrine
    • (-)-phenylpropanolamine
    • (1R,2S)-2-amino-1-phenyl-propan-1-ol
    • (1S,2R)-H2NCH(Me)CH(OH)Ph
    • (R,S)-(-)-Norephedrine
    • L-ERYTHRO-(1R,2S)-2-AMINO-1-PHENYLPROPAN-1-OL
    • l-Norephedrine
    • l-Phenylpropanolamine
    • Mydriatin
    • USAF CS-6
    • KBioGR_001385
    • Propadrine
    • (1R,2S)-(-)-Norephedrine, 99%
    • Phenylpropanolamin
    • CHEBI:80680
    • Spectrum2_000016
    • Benzyl alcohol, alpha-(1-aminoethyl)-
    • W-106029
    • Phenylpropanolaminum [INN-Latin]
    • R01BA01
    • (1R,2S)- Norephedrine
    • Spectrum4_000983
    • Phenylfenesin
    • erythro-2-Amino-1-phenyl-1-propanol
    • 4-13-00-01875 (Beilstein Handbook Reference)
    • dl-Phenylpropanolamine
    • dl-alpha-(1-Aminoethyl)benzyl alcohol
    • Phenylpropanolamine (INN)
    • DB00397
    • PHENYLPROPANOLAMINE [MART.]
    • (1R,2S)-PHENYLPROPANOLAMINE
    • Phenylpropanolaminum (INN-Latin)
    • N0608
    • EINECS 207-755-7
    • Benzenemethanol, .alpha.-(1-aminoethyl)-, [R-(R*,S*)]-
    • PHENYLPROPANOLAMINE [WHO-DD]
    • Benzenemethanol, .alpha.-[(1S)-1-aminoethyl]-, (.alpha.R)-
    • SCHEMBL152038
    • KBio3_001778
    • NSC17704
    • NSC 9920
    • NSC 17704
    • UNII-57B9YG5Y1E
    • D08368
    • 1-Propanol, 2-amino-1-phenyl-, (-)-
    • SELEGILINE HYDROCHLORIDE IMPURITY C [EP IMPURITY]
    • Benzenemethanol, .alpha.-((1S)-1-aminoethyl)-, (.alpha.R)-
    • InChI=1/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s
    • (R-(R*,S*))-alpha-(1-Aminoethyl)benzyl alcohol
    • (1R,2S)-(-)-Phenylpropanolamine
    • 33RU150WUN
    • beta-hydroxyamphetamine
    • PHENYLPROPANOLAMINE (MART.)
    • NSC-9920
    • Spectrum3_000889
    • Phenylpropanolamina (INN-Spanish)
    • (+/-)-Norephedrine
    • Phenylpropanolamine [INN:BAN]
    • NSC-17704
    • dl-1-Phenyl-2-aminopropanol-1(ChemID)
    • Phenylpropanolamina
    • KBio2_001583
    • CHEMBL136560
    • DTXCID10820534
    • PDSP2_001333
    • 1-norephedrine
    • SR-05000001534-1
    • PHENYLPROPANOLAMINE [INN]
    • KBio2_006719
    • dl-alpha-Hydroxy-beta-aminopropylbenzene
    • Phenylpropanolamine1534
    • UNII-33RU150WUN
    • PHENYLPROPANOLAMINE [MI]
    • Benzyl alcohol, alpha-(1-aminoethyl)-, (-)-
    • PPA [Nasal Decongestant]
    • AKOS015891206
    • SR-05000001534-2
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-
    • phenylpropanolamine
    • (+-)-Norephedrin
    • 14838-15-4
    • (-)-ERYTHRO-2-AMINO-2-METHYL-1-PHENYLETHANOL
    • dl-1-Phenyl-2-aminopropanol-1
    • EINECS 211-850-9
    • 1-Propanol, 2-amino-1-phenyl-
    • Benzenemethanol, alpha-((1S)-1-aminoethyl)-, (alphaR)-
    • Phenylpropanolaminum
    • Spectrum5_001156
    • EINECS 238-900-2
    • C07911
    • SR-05000001534
    • KBioSS_001583
    • Mucron
    • erythro-(1R,2S)-Norephedrine
    • 1-(-)-ephedrine
    • PHENYLPROPANOLAMINE, (-)-
    • (1R, 2S)-(-)- norephedrine
    • (R*,S*)-(+-)-alpha-(1-Aminoethyl)benzenemethanol
    • dl-2-Amino-1-hydroxy-1-phenylpropane(ChemID)
    • 492-41-1
    • HMS2090P12
    • Phenylpropanolamina [INN-Spanish]
    • Benzyl alcohol,.alpha.-(1-aminoethyl)-
    • PDSP1_001349
    • 57B9YG5Y1E
    • Spectrum_001103
    • (1s,2r)-2-hydroxy-2-phenyl-1-methyl-1-aminoethane
    • (1r, 2s)-(-)-norephedrine
    • Q26840801
    • (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol(ChemID)
    • Super Odrinex
    • Rhindecon
    • PHENYLPROPANOLAMINE [VANDF]
    • PPA (Nasal Decongestant)
    • PHENYLPROPANOLAMINE [HSDB]
    • SPBio_000051
    • PHENYLPROPANOLAMINE, L-
    • Phenylpropanolamine (VAN)
    • (1R,2S)-(-)-2-Amino-1-phenyl-1-propanol
    • BENZENEMETHANOL, alpha-(1-AMINOETHYL)-, (R*,S*)-, (+/-)
    • Fansia
    • WLN: ZY1&YQR -L
    • 1S,2R-PHENYLPROPANOLAMINE HYDROCHLORIDE
    • KBio2_004151
    • Fansia (TN)
    • DTXSID4023466
    • AB01275538-01
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R*,S*)-(+-)-
    • BENZENEMETHANOL, .ALPHA.-(1-AMINOETHYL)-, (R*,S*)-, (+/-)-
    • Fenilpropanolamina [Italian]
    • Fenilpropanolamina
    • HSDB 6485
    • DTXSID10889348
    • (+-)-Norephedrine
    • Rinexin
    • NOREPHEDRINE, (-)-
    • (+-)-Phenylpropanolamine
    • CCG-214826
    • Benzyl alcohol, alpha-(1-aminoethyl)-(ChemID)
    • dl-2-Amino-1-hydroxy-1-phenylpropane
    • PPA(ChemID)
    • Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaS)-rel-
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R-(R*,S*))-
    • (R*,S*)-(1)-alpha-(1-Aminoethyl)benzyl alcohol
    • BRN 3196918
    • MDL: MFCD00008079
    • Inchi: InChI=1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9-/m0/s1
    • Chave InChI: DLNKOYKMWOXYQA-CBAPKCEASA-N
    • SMILES: C[C@@H]([C@@H](C1=CC=CC=C1)O)N

Propriedades Computadas

  • Massa Exacta: 151.10000
  • Massa monoisotópica: 151.099714038g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 2
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 110
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Carga de Superfície: 0
  • XLogP3: nothing
  • Contagem de Tautomeros: nothing
  • Superfície polar topológica: 46.2Ų

Propriedades Experimentais

  • Cor/Forma: Not determined
  • Densidade: 1.0406 (rough estimate)
  • Ponto de Fusão: 51-53 ºC
  • Ponto de ebulição: 273.23°C (rough estimate)
  • Ponto de Flash: >230 °F
  • Índice de Refracção: 1.5380 (estimate)
  • Estabilidade/Prazo de validade: Stable. Incompatible with strong oxidizing agents. May discolour on exposure to light.
  • PSA: 46.25000
  • LogP: 1.76750
  • Rotação Específica: -41 º (c=7, 1M HCl)
  • Solubilidade: Not determined
  • pka: 9.958(at 10℃)

L-(-)-Ephedrine Informações de segurança

  • Declaração de perigo: Harmful
  • WGK Alemanha:3
  • Código da categoria de perigo: R22;R36/37/38
  • Instrução de Segurança: S26
  • CÓDIGOS DA MARCA F FLUKA:3-8-10
  • RTECS:RC2275000
  • Identificação dos materiais perigosos: Xn
  • Termo de segurança:S26
  • Frases de Risco:R22; R36/37/38

L-(-)-Ephedrine Dados aduaneiros

  • CÓDIGO SH:2939440000
  • Dados aduaneiros:

    China Customs Code:

    2939440000

L-(-)-Ephedrine Método de produção

L-(-)-Ephedrine Literatura Relacionada

Fornecedores recomendados
Taizhou Jiayin Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Suzhou Genelee Bio-Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Zouping Mingyuan Import and Export Trading Co., Ltd
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hefei Zhongkesai High tech Materials Technology Co., Ltd